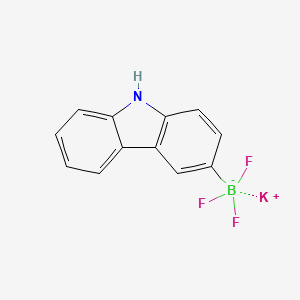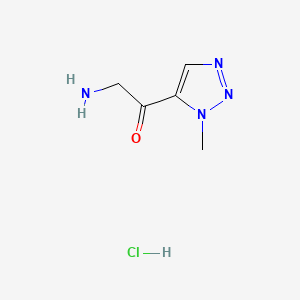
Potassium (9H-carbazol-3-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (9H-carbazol-3-yl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a member of the organotrifluoroborate family, which are known for their stability and ease of handling. These compounds are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (9H-carbazol-3-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) . This process is typically carried out under mild conditions and does not require the use of transition-metal catalysts .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (9H-carbazol-3-yl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .
Aplicaciones Científicas De Investigación
Potassium (9H-carbazol-3-yl)trifluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which potassium (9H-carbazol-3-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. In the Suzuki-Miyaura coupling reaction, the compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
Uniqueness
Potassium (9H-carbazol-3-yl)trifluoroborate is unique due to its specific structure, which includes the 9H-carbazol-3-yl group. This structural feature imparts distinct reactivity and stability compared to other organotrifluoroborates . Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C12H8BF3KN |
|---|---|
Peso molecular |
273.10 g/mol |
Nombre IUPAC |
potassium;9H-carbazol-3-yl(trifluoro)boranuide |
InChI |
InChI=1S/C12H8BF3N.K/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12;/h1-7,17H;/q-1;+1 |
Clave InChI |
ZCDWPUSZTBLQBI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(C=C1)NC3=CC=CC=C32)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13475738.png)

![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)


![N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide](/img/structure/B13475779.png)




![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)

